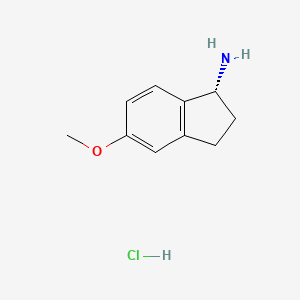
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one, also known as BTFE, is an organic compound with a broad range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BTFE is a brominated thiazole derivative with a trifluoroethan-1-one moiety and is of particular interest due to its unique reactivity and potential for use in a variety of applications.
Applications De Recherche Scientifique
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a versatile reagent for the preparation of a variety of heterocyclic compounds, such as thiazoles and thiophenes. In medicinal chemistry, this compound has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In biochemistry, this compound has been used as an inhibitor of the enzyme cytochrome P450 2C9.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one is not completely understood, but it is thought to involve the formation of a covalent bond between the bromine atom of this compound and the enzyme active site. This covalent bond is believed to inhibit the enzyme’s activity and thus prevent the formation of the product of the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized in high yield and purity. In addition, it is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments, such as its potential to interfere with the activity of certain enzymes.
Orientations Futures
In the future, 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one could be used in the development of new drugs and other biologically active compounds. In addition, this compound could be used in the synthesis of novel polymers and other materials. Furthermore, this compound could be used as a probe to study the structure and function of enzymes and other proteins. Finally, this compound could be used in the development of new analytical methods for the detection and quantification of various compounds.
Méthodes De Synthèse
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one can be synthesized by the reaction of 5-bromothiazole and 2,2,2-trifluoroethan-1-one in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The reaction is carried out at room temperature and yields this compound in high yield and purity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one involves the reaction of 5-bromo-1,3-thiazole-2-amine with 2,2,2-trifluoroacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-1,3-thiazole-2-amine", "2,2,2-trifluoroacetyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1,3-thiazole-2-amine in a suitable solvent.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add 2,2,2-trifluoroacetyl chloride to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as dichloromethane or chloroform.", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1823369-66-9 |
Formule moléculaire |
C5HBrF3NOS |
Poids moléculaire |
260 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



